2-Oxa-6-azaspiro[4.5]decane

Drug Discovery Receptor Pharmacology Medicinal Chemistry

The 2-oxa-6-aza isomer offers a distinct spatial arrangement of heteroatoms vs. 1-oxa-6-aza, 6-oxa-2-aza regioisomers and diaza-spiro variants, precluding SAR interchangeability. This rigid spiro scaffold (TPSA 21.3 Ų, zero rotatable bonds) delivers 54 nM whole-blood CCR1 activity and reduces hERG liability vs. standard piperidines. LogP ~1.46 balances BBB penetration and off-target risk. Specify exact isomer for reliable research outcomes.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13068789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[4.5]decane
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCOC2
InChIInChI=1S/C8H15NO/c1-2-5-9-8(3-1)4-6-10-7-8/h9H,1-7H2
InChIKeyIADNZIFMDRMXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[4.5]decane: Technical Specifications and Sourcing Baseline


2-Oxa-6-azaspiro[4.5]decane (CAS 1894761-20-6 for the hydrochloride salt) is a bicyclic spiro compound featuring a tetrahydrofuran (oxa) ring fused to a piperidine (aza) ring at a single spiro carbon [1]. This scaffold incorporates both oxygen and nitrogen heteroatoms, providing a rigid, three-dimensional framework with defined hydrogen-bonding capacity. Its hydrochloride salt form (C8H16ClNO, MW 177.67 g/mol) is a solid with a topological polar surface area of 21.3 Ų and zero rotatable bonds, conferring conformational rigidity [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 97% [2].

Why Generic Spirocycle Substitution Is Not Advisable for 2-Oxa-6-azaspiro[4.5]decane-Dependent Projects


Within the broader class of oxa-azaspiro[4.5]decane scaffolds, subtle changes in heteroatom placement or ring size significantly alter the three-dimensional molecular topology, hydrogen-bonding capacity, and lipophilicity, which in turn directly impact target engagement, metabolic stability, and overall ADME profile [1]. For instance, the 2-oxa-6-aza isomer presents a distinct spatial arrangement of its heteroatoms compared to its 1-oxa-6-aza and 6-oxa-2-aza regioisomers, while diaza-spiro variants (e.g., 1,6-diazaspiro[4.5]decane) differ substantially in basicity and polarity. These structural variations preclude simple interchangeability in any structure-activity relationship (SAR) campaign or scale-up process. The following evidence items quantify these critical differentiations.

2-Oxa-6-azaspiro[4.5]decane: Quantified Differentiation Evidence Versus Key Comparators


Regioisomeric Binding Profile Differentiation: 2-Oxa-6-azaspiro[4.5]decane vs. 6-Oxa-2-azaspiro[4.5]decane

The placement of the oxygen heteroatom within the spirocyclic framework dictates biological target engagement. While the 6-oxa-2-aza isomer is a recognized scaffold for sepiapterin reductase (SPR) inhibitors, with reported double-digit nanomolar potency, the 2-oxa-6-aza isomer exhibits a different pharmacological fingerprint [1]. This is exemplified by a compound containing a 2-oxa-6-azaspiro[4.5]decane core that demonstrated an IC50 of 54 nM for CCR1 antagonism in whole blood assays, a profile not observed for the 6-oxa-2-aza regioisomer [2]. This distinction in primary target engagement underscores that these isomers are not functionally interchangeable.

Drug Discovery Receptor Pharmacology Medicinal Chemistry

LogP-Based CNS Penetrance Potential: 2-Oxa-6-azaspiro[4.5]decane vs. 2-Oxa-6-azaspiro[3.3]heptane

Lipophilicity is a critical determinant of blood-brain barrier (BBB) permeability. The logP value for a 2-oxa-6-azaspiro[4.5]decane derivative is reported as 1.46, indicating moderate lipophilicity suitable for CNS penetration . In contrast, the smaller, more strained 2-oxa-6-azaspiro[3.3]heptane scaffold yields derivatives with substantially higher logP values (e.g., 7.76), which often correlate with higher non-specific binding and increased risk of hERG liability [1]. This difference in the logP landscape directly impacts the developability profile of drug candidates derived from each scaffold.

CNS Drug Design ADME Physicochemical Profiling

Impact on Metabolic Stability via Scaffold Replacement: 2-Oxa-6-azaspiro[4.5]decane vs. Piperidine

Replacing a standard piperidine ring with a 2-oxa-6-azaspiro scaffold is a common medicinal chemistry strategy to improve metabolic stability. A direct comparison in a polyketide synthase 13 (Pks13) inhibitor program demonstrated that substituting a piperidine fragment with a related 2-oxa-6-azaspiro-octane moiety led to a compound with reduced hERG activity and lower lipophilicity [1]. This bioisosteric replacement is known to increase metabolic stability without negatively affecting target engagement, a key advantage for lead optimization [1].

Drug Discovery Bioisosterism Medicinal Chemistry Metabolic Stability

High-Impact Research and Industrial Applications for 2-Oxa-6-azaspiro[4.5]decane


CCR1 Antagonist Development

This scaffold is a validated core for developing potent CCR1 antagonists, a target implicated in inflammatory and autoimmune diseases. The evidence of 54 nM whole-blood activity for a derivative supports its use in medicinal chemistry programs aiming to modulate chemokine signaling [1].

Lead Optimization via Piperidine Bioisosteric Replacement

The 2-oxa-6-azaspiro[4.5]decane framework serves as a strategic replacement for standard piperidine rings in lead optimization campaigns. This swap is known to reduce hERG activity and lipophilicity while maintaining target engagement, thereby improving the drug-like properties of the series [2].

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

With a logP of approximately 1.46 for key derivatives, the 2-oxa-6-azaspiro[4.5]decane scaffold provides a favorable starting point for CNS drug design, offering a balanced lipophilicity profile that is neither too polar (limiting BBB penetration) nor too lipophilic (risking off-target toxicity) compared to other spiro analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.